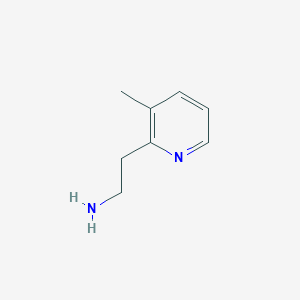
1,4-Diiodo-2,5-dioctylbenzene
説明
1,4-Diiodo-2,5-dioctylbenzene is a heterocyclic organic compound . It is used as a precursor in the preparation of martinellic acid and 1,4-bis (p-R-phenylethynyl)benzenes .
Synthesis Analysis
The synthesis of 1,4-Diiodo-2,5-dioctylbenzene involves iodination of protected bis(hydroxymethyl)benzene, deprotection of the resulting diiodo aromatics, and subsequent transformation of the hydroxymethyl groups to benzyl halides . It is also used in Suzuki reaction .Molecular Structure Analysis
The molecular formula of 1,4-Diiodo-2,5-dioctylbenzene is C22H36I2 . The InChI string isInChI=1S/C22H36I2/c1-3-5-7-9-11-13-15-19-17-22(24)20(18-21(19)23)16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 . The Canonical SMILES string is CCCCCCCC1=CC(=C(C=C1I)CCCCCCCC)I . Chemical Reactions Analysis
1,4-Diiodo-2,5-dioctylbenzene is used in Suzuki reaction . It is also employed in the preparation of 1,4-diiodo-2,5-didodecylbenzene, which is a starting reagent for the synthesis of oligo (1,4-phenylene ethynylene) .Physical And Chemical Properties Analysis
The molecular weight of 1,4-Diiodo-2,5-dioctylbenzene is 554.3 g/mol . It has a XLogP3-AA value of 11.3 . It has 0 hydrogen bond donor count and 0 hydrogen bond acceptor count . The compound has 14 rotatable bonds . The topological polar surface area is 0 Ų . The heavy atom count is 24 .科学的研究の応用
Synthesis of Polyfluorinated Organic Compounds
1,4-Diiodo-2,5-dioctylbenzene is significant in the synthesis of polyfluorinated organic compounds. A study by Sapegin and Krasavin (2018) discusses the importance of 1,4-diiodo derivatives like 1,4-diiodo-2,3,5,6-tetrafluorobenzene (DITFB) in this domain, highlighting a gap in reliable methodologies for chemical transformations of such compounds (Sapegin & Krasavin, 2018).
Semiconducting Polymers
The compound plays a role in the development of semiconducting polymers. Krebs and Jørgensen (2004) reported a new synthesis of 1,4-diamino-2,5-dioctylbenzene and its application in condensation polymerization, leading to the creation of novel polymers with potential semiconductor applications (Krebs & Jørgensen, 2004).
Synthesis of Sterically Crowded Benzenes
Research by Shah et al. (2003) focused on synthesizing bulky 1,4-diiodo derivatives and investigating their solid state structures. This research contributes to the understanding of the synthesis and characteristics of sterically crowded benzenes (Shah et al., 2003).
Formation of Polycyclic Aromatic Hydrocarbons
Patil et al. (2013) studied 1,4-diiodo-2,3,5,6-tetraarylbenzene as precursors for synthesizing large polycyclic aromatic hydrocarbons (PAHs). Their research provides insights into the molecular structure and spectroscopic properties of these compounds, crucial for PAH synthesis (Patil et al., 2013).
Fluorescent Sensors for Vapor Detection
Zyryanov et al. (2008) explored the use of 1,4-diiodo derivatives in the development of simple molecule-based fluorescent sensors. This research is significant for sensing applications, particularly in detecting vapors of nitroaromatic compounds like explosives (Zyryanov et al., 2008).
Synthesis of High Molecular Weight Amphiphilic Polyphenylenes
Kandre et al. (2005) conducted research on Suzuki polycondensation of different dibromo and diiodo benzenes, including 1,4-diiodo-2,5-dioctylbenzene, to produce high-molecular-weight amphiphilic polyphenylenes. This study contributes to the field of polymer chemistry, particularly in synthesizing polymers with specific physical properties (Kandre et al., 2005).
特性
IUPAC Name |
1,4-diiodo-2,5-dioctylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36I2/c1-3-5-7-9-11-13-15-19-17-22(24)20(18-21(19)23)16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTDOQWSWMNCCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC(=C(C=C1I)CCCCCCCC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584522 | |
| Record name | 1,4-Diiodo-2,5-dioctylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diiodo-2,5-dioctylbenzene | |
CAS RN |
171569-01-0 | |
| Record name | 1,4-Diiodo-2,5-dioctylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Dioctyl-2,5-diiodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 5',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate](/img/structure/B1612367.png)
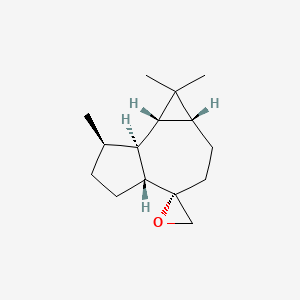
![(1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide](/img/structure/B1612372.png)
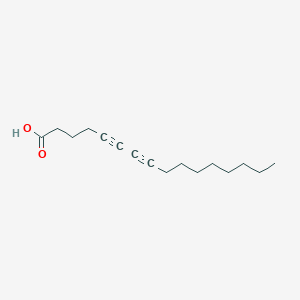
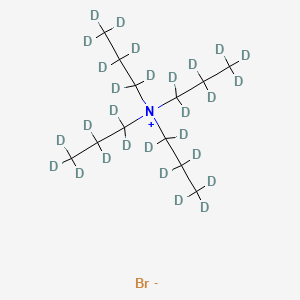
![2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane hydrochloride](/img/structure/B1612375.png)
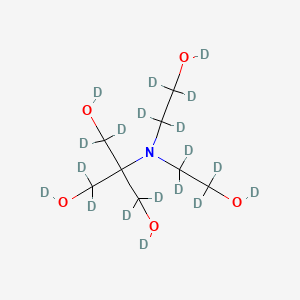
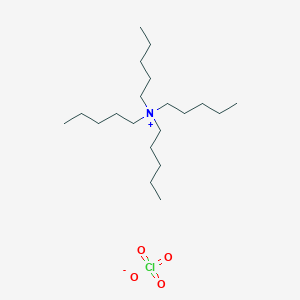
![[2-(2,4-Difluorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester](/img/structure/B1612383.png)
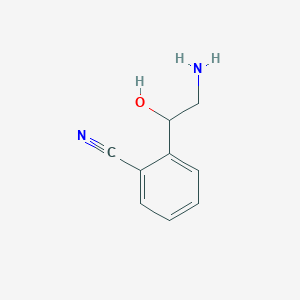
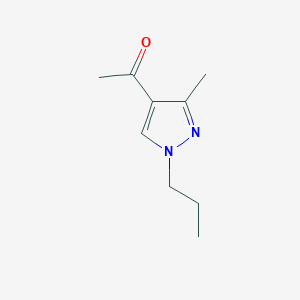
![2-{[1-(3-Methylphenyl)-1H-tetrazol-5-YL]thio}propanoic acid](/img/structure/B1612387.png)
![[4-(2-Methoxyphenyl)oxan-4-yl]methanamine](/img/structure/B1612388.png)
